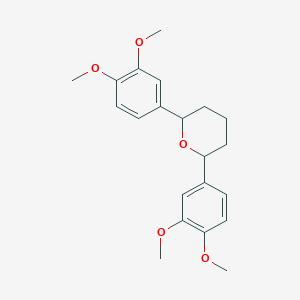
1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran, also known as DMP, is a synthetic compound that belongs to the tetrahydropyran family. It is widely used in scientific research as a reagent and building block in the synthesis of various organic compounds. DMP has been found to possess interesting biological properties, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran is not fully understood. However, it has been found to possess interesting biological properties such as antioxidant, anti-inflammatory, and antitumor activities. 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders.
Biochemische Und Physiologische Effekte
1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran has been found to possess interesting biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran in lab experiments is its ease of synthesis and availability. 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran is a relatively cheap and easily accessible compound, making it a popular choice for synthetic chemists. However, one of the limitations of using 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran in scientific research. One of the potential applications of 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran is in the development of new drugs for the treatment of cancer and neurodegenerative disorders. 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran has also been found to possess interesting optical properties, making it a potential candidate for the development of new materials for optoelectronic devices. Further research is needed to fully understand the mechanisms of action of 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran and to explore its potential applications in various fields of science.
Synthesemethoden
1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran can be synthesized via a multi-step process starting from commercially available starting materials. The most common method involves the reaction of 3,4-dimethoxybenzaldehyde with tetrahydrofuran in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran has been extensively used in scientific research as a reagent and building block for the synthesis of various organic compounds. It has been used in the synthesis of natural products such as alkaloids, terpenes, and steroids. 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran has also been used in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
143317-76-4 |
|---|---|
Produktname |
1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran |
Molekularformel |
C21H26O5 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2,6-bis(3,4-dimethoxyphenyl)oxane |
InChI |
InChI=1S/C21H26O5/c1-22-18-10-8-14(12-20(18)24-3)16-6-5-7-17(26-16)15-9-11-19(23-2)21(13-15)25-4/h8-13,16-17H,5-7H2,1-4H3 |
InChI-Schlüssel |
QLDNJJIJTOLKBJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CCCC(O2)C3=CC(=C(C=C3)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CCCC(O2)C3=CC(=C(C=C3)OC)OC)OC |
Synonyme |
1,5-bis(3,4-dimethoxyphenyl)tetrahydropyran SZ 1 SZ-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)
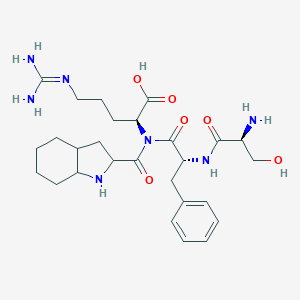
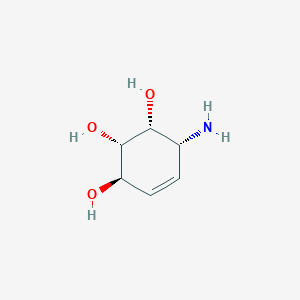
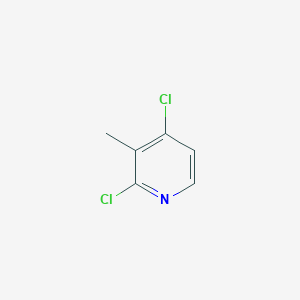
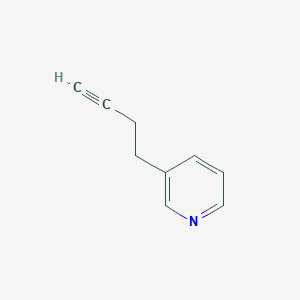
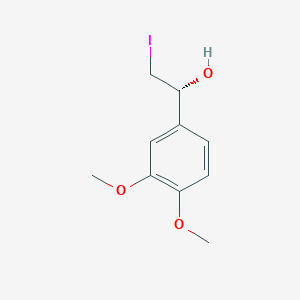
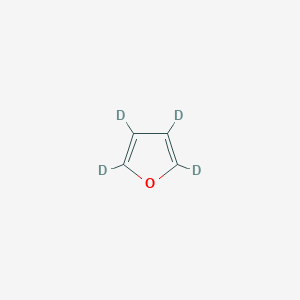
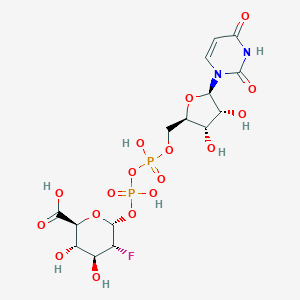
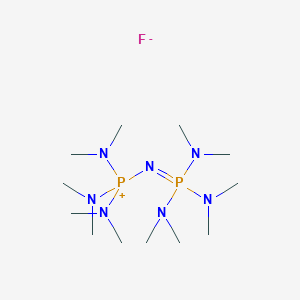
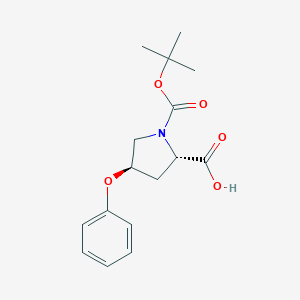

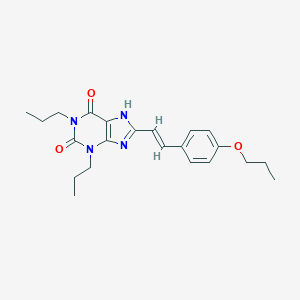
![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)
![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)